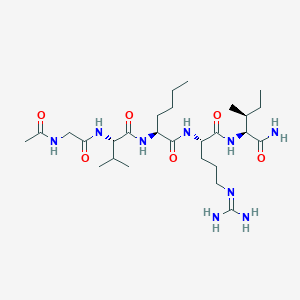
Ac-Gly-Val-Nle-Arg-Ile-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Gly-Val-Nle-Arg-Ile-NH2, also known as PTD2, is a peptide composed of five amino acids: glycine, valine, norleucine, arginine, and isoleucine. This compound is a potent and selective inhibitor of WHSC1, a histone methyltransferase enzyme. WHSC1 is involved in the regulation of gene expression through histone modification, making PTD2 a valuable tool in epigenetic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Val-Nle-Arg-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, valine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for norleucine, arginine, and isoleucine.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Gly-Val-Nle-Arg-Ile-NH2 can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Protected amino acid derivatives and coupling reagents such as HBTU or DIC
Major Products
Oxidation: Citrulline-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences
Applications De Recherche Scientifique
Ac-Gly-Val-Nle-Arg-Ile-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigates the role of WHSC1 in gene regulation and epigenetics.
Medicine: Potential therapeutic agent for diseases involving dysregulated gene expression, such as cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
Ac-Gly-Val-Nle-Arg-Ile-NH2 exerts its effects by inhibiting the activity of WHSC1. WHSC1 is a histone methyltransferase that adds methyl groups to histone proteins, leading to changes in gene expression. By binding to WHSC1, this compound prevents the enzyme from modifying histones, thereby altering gene expression patterns. This inhibition can affect various cellular pathways and processes, including cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Gly-Val-Nle-Arg-Ile-NH2: Selective WHSC1 inhibitor.
Ac-Gly-Val-Nle-Arg-Ile-OH: Similar structure but lacks the amide group at the C-terminus.
Ac-Gly-Val-Nle-Arg-Ile-OMe: Contains a methoxy group at the C-terminus instead of an amide
Uniqueness
This compound is unique due to its high selectivity and potency as a WHSC1 inhibitor. Its specific amino acid sequence and structural features confer micromolar affinity towards WHSC1, making it a valuable tool for studying the enzyme’s role in gene regulation and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H51N9O6 |
|---|---|
Poids moléculaire |
597.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C27H51N9O6/c1-7-9-11-18(34-26(42)21(15(3)4)35-20(38)14-32-17(6)37)24(40)33-19(12-10-13-31-27(29)30)25(41)36-22(23(28)39)16(5)8-2/h15-16,18-19,21-22H,7-14H2,1-6H3,(H2,28,39)(H,32,37)(H,33,40)(H,34,42)(H,35,38)(H,36,41)(H4,29,30,31)/t16-,18-,19-,21-,22-/m0/s1 |
Clé InChI |
HFTWJOGNIDLGNZ-ITJSPEIASA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)C |
SMILES canonique |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


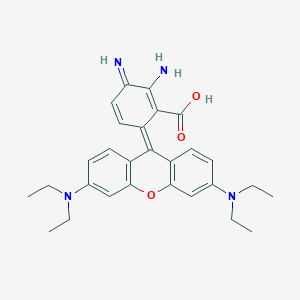
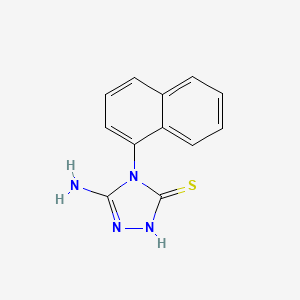


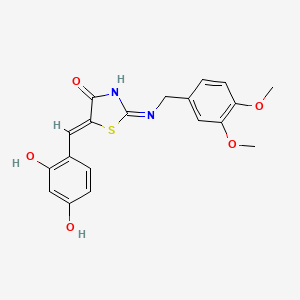
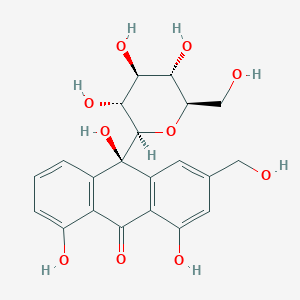

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)


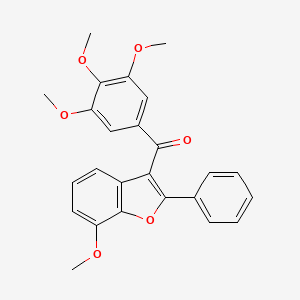

![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)

